Lecirelin is synthesized through solid-phase peptide synthesis, a widely utilized method for producing peptides. The compound's chemical identity is denoted by the CAS number 61012-19-9, and it is commercially available through various suppliers.
Lecirelin belongs to the class of gonadotropin-releasing hormone agonists. These compounds are characterized by their ability to stimulate the secretion of gonadotropins, which play a crucial role in regulating reproductive functions.
The synthesis of Lecirelin employs solid-phase peptide synthesis (SPPS). This technique involves several key steps:
The synthesis process allows for precise control over the sequence of amino acids, enabling the production of Lecirelin with high purity and specific biological activity.
Lecirelin's molecular structure is characterized by its peptide sequence, which closely resembles that of natural gonadorelin but includes modifications that enhance its stability and efficacy. The exact amino acid sequence contributes to its agonistic activity at the gonadotropin-releasing hormone receptor.
The molecular formula for Lecirelin is CHNO, and it has a molecular weight of approximately 1,055.2 g/mol. Its structural features include multiple peptide bonds and functional groups that facilitate its interaction with biological receptors .
Lecirelin participates in several chemical reactions:
The conditions for these reactions vary; for instance, hydrolysis typically requires acidic or enzymatic environments, while oxidation can be induced using agents like hydrogen peroxide.
Lecirelin acts as an agonist at the gonadotropin-releasing hormone receptor, leading to increased secretion of luteinizing hormone and follicle-stimulating hormone. This stimulation promotes ovarian follicle development and ovulation.
Studies have demonstrated that administration of Lecirelin results in significant increases in plasma levels of luteinizing hormone in treated animals, facilitating synchronized estrus and improved conception rates during artificial insemination protocols .
Lecirelin appears as a white to off-white powder, which is soluble in water and exhibits stability under proper storage conditions. Its solubility profile makes it suitable for intramuscular administration.
The compound has a pH range suitable for biological applications (typically around neutral), and it maintains stability across a range of temperatures when stored properly. Analytical techniques such as capillary electrophoresis are employed to assess its purity and counter-ion content .
Lecirelin is primarily utilized in veterinary medicine for:
Research has shown that Lecirelin can achieve comparable or superior conception rates compared to other gonadotropin-releasing hormone analogs like buserelin, making it a cost-effective option for livestock reproductive management . Its use has been documented in various studies focusing on improving reproductive outcomes in dairy cows and beef cattle through well-designed hormonal protocols.
Lecirelin is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) specifically engineered for enhanced receptor binding affinity and prolonged biological activity compared to endogenous GnRH. As a potent GnRH agonist, lecirelin binds to pituitary gonadotropin-releasing hormone receptors, initially stimulating the release of luteinizing hormone and follicle-stimulating hormone, followed by downstream suppression of gonadal steroidogenesis due to receptor desensitization. This compound occupies a specialized niche within reproductive pharmacology, particularly in veterinary medicine, where it has demonstrated significant efficacy in managing ovarian dysfunction and optimizing reproductive cycles in livestock species. Its molecular structure incorporates strategic amino acid substitutions that confer resistance to enzymatic degradation while amplifying its receptor activation potential, resulting in a pharmacokinetic profile characterized by rapid onset and sustained action. Lecirelin's therapeutic utility stems from its ability to precisely manipulate the hypothalamic-pituitary-gonadal axis, enabling controlled induction of ovulation and synchronization of estrous cycles in food-producing animals, thereby addressing critical challenges in animal reproduction management [1] [5].
The development of lecirelin emerged during the 1980s-1990s as part of concerted efforts to optimize gonadotropin-releasing hormone therapeutics through targeted molecular engineering. This era witnessed significant advances in peptide synthesis technologies that enabled systematic exploration of structure-activity relationships within the GnRH molecular framework. Researchers focused on modifying the native gonadotropin-releasing hormone decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) at positions associated with metabolic vulnerability and receptor interaction dynamics. Lecirelin specifically incorporates three critical structural innovations: (1) substitution of glycine at position 6 with tert-butyl-D-alanine, (2) replacement of glycinamide at position 10 with ethylamide, and (3) N-terminal pyroglutamate stabilization. These modifications collectively yielded a compound with substantially enhanced resistance to peptidase degradation and approximately 50-100-fold greater receptor binding affinity compared to endogenous gonadotropin-releasing hormone [1] [5] .
Table 1: Structural Evolution from Native Gonadotropin-Releasing Hormone to Lecirelin
| Position | Native GnRH | Lecirelin Modification | Functional Significance |
|---|---|---|---|
| 1 | Pyroglutamate | Pyroglutamate (retained) | Stabilizes N-terminus against aminopeptidases |
| 6 | Glycine | tert-Butyl-D-alanine | Enhances receptor binding affinity and metabolic stability |
| 10 | Glycinamide | Proline-N-ethylamide | Prevents C-terminal degradation and prolongs half-life |
| Overall | Decapeptide | Nonapeptide | Optimized pharmacokinetic profile |
The synthetic pathway for lecirelin production employs solid-phase peptide synthesis methodology, utilizing N-α-9-fluorenylmethoxycarbonyl protection chemistry with strategic side-chain protection groups to ensure correct stereochemical configuration. After sequential amino acid coupling on resin support, the crude peptide undergoes simultaneous deprotection and cleavage from the solid support, followed by purification through preparative reversed-phase high-performance liquid chromatography. Final isolation typically yields lecirelin as the acetate salt (C₅₉H₈₄N₁₆O₁₂·C₂H₄O₂), with molecular weight 1269.45 g/mol for the salt form, enhancing its solubility and stability in pharmaceutical formulations. This compound received formal approval for veterinary applications in Europe and Israel circa 2000 under brand names including Dalmarelin, Ovucron, and Reproreline, primarily formulated as injectable solutions for intramuscular administration in livestock species [1] [2] [7].
Lecirelin represents a significant advancement in the trajectory of gonadotropin-releasing hormone-based therapeutics, particularly within veterinary reproductive medicine. Its development addressed specific pharmacological limitations observed in earlier-generation GnRH agonists, including buserelin and gonadorelin, by achieving a more favorable balance between receptor activation potency and duration of biological effect. While first-generation compounds demonstrated efficacy in stimulating luteinizing hormone release, their suboptimal pharmacokinetic profiles necessitated frequent administration or higher doses to maintain therapeutic effects. Lecirelin's molecular design specifically engineered enhanced receptor binding affinity (approximately 15-fold greater than gonadorelin) and reduced susceptibility to enzymatic degradation, resulting in a more sustained pituitary response and prolonged biological activity at lower micromolar concentrations. These attributes positioned lecirelin as a valuable tool for reproductive management protocols requiring precise temporal control of ovulation without repeated interventions [5] .
Table 2: Comparative Receptor Activation Profile of Veterinary Gonadotropin-Releasing Hormone Analogs
| Parameter | Gonadorelin | Buserelin | Lecirelin |
|---|---|---|---|
| Relative Receptor Binding Affinity | 1x | 15-20x | 20-25x |
| Luteinizing Hormone Release Efficacy | Baseline | Moderate | High |
| Plasma Half-Life (minutes) | 4-7 | 60-90 | 90-120 |
| Enzymatic Degradation Resistance | Low | Moderate | High |
| Effective Dose for Bovine Ovulation (µg) | 100 | 10 | 25 |
Lecirelin further expanded its therapeutic footprint in swine reproduction, where it addressed challenges associated with asynchronous ovulation in weaned sows. Research demonstrated that administration of 25µg lecirelin at estrus onset significantly reduced the interval to ovulation (39.9 ± 1.2 hours versus 44.3 ± 1.2 hours in controls) and synchronized ovulatory events within the herd. By 40 hours post-treatment, 70.9% of lecirelin-treated sows had ovulated compared to 48.2% of controls, enabling more precise artificial insemination scheduling without compromising farrowing rates or litter size. This application exemplifies lecirelin's role in advancing precision livestock farming through enhanced reproductive control [8] [9].
Table 3: Therapeutic Applications of Lecirelin in Livestock Species
| Species | Application | Mechanism | Outcome |
|---|---|---|---|
| Dairy Cattle | Ovarian cyst treatment | Induction of luteinizing hormone surge >10ng/mL | 84.8% ovulation rate, 4.3% luteinization |
| Buffalo | Fixed-time artificial insemination protocols | Synchronization of follicular wave emergence | 50% conception rate (equivalent to buserelin) |
| Swine | Estrus synchronization | Reduction of estrus onset-to-ovulation interval | 70.9% ovulation by 40h post-treatment (vs 48.2% control) |
The integration of lecirelin into reproductive management systems exemplifies the progressive refinement of gonadotropin-releasing hormone therapeutics – shifting from basic endocrine replacement towards precision endocrine manipulation. Its development trajectory reflects an evolving understanding of gonadotropin-releasing hormone receptor dynamics and the therapeutic advantages achievable through rational peptide design. While human applications remain limited, lecirelin's veterinary applications demonstrate how targeted molecular modifications can address specific physiological challenges in animal reproduction, particularly regarding the need for reliable, single-administration agents capable of inducing predictable endocrine responses in diverse clinical scenarios [4] [7] [9].
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1